6-Fluoro-2-phenylquinazolin-4(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-2-phenyl-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O/c15-10-6-7-12-11(8-10)14(18)17-13(16-12)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGVJFZTKPJHFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Fluoro 2 Phenylquinazolin 4 3h One and Analogues
Classical Approaches to Quinazolin-4(3H)-one Core Synthesis
The foundational methods for constructing the quinazolin-4(3H)-one skeleton typically involve the cyclization of anthranilic acid or its derivatives. These methods, while established, often require high temperatures and long reaction times. nih.gov
The Niementowski synthesis is a cornerstone method for preparing 3H-quinazolin-4-ones. nih.govwikipedia.org First described by Stefan von Niementowski in 1895, this reaction involves the thermal condensation of anthranilic acids with amides. nih.govwikipedia.org The most fundamental version of this reaction sees anthranilic acid heated with an excess of formamide (B127407) at elevated temperatures (e.g., 120-130°C) to yield quinazolin-4(3H)-one. nih.govbu.edu.eg
The reaction is versatile and can be adapted to produce a variety of substituted quinazolinones by using different substituted anthranilic acids and amides. wikipedia.org Although effective, the classical Niementowski reaction is often characterized by harsh conditions, such as high temperatures and lengthy reaction times, which has prompted the development of numerous modifications. nih.gov
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Anthranilic Acid | Formamide | 120-130°C | Quinazolin-4(3H)-one | Near Quantitative | nih.govbu.edu.eg |
| Substituted Anthranilic Acid | Formamide | 125-130°C | Substituted Quinazolin-4(3H)-one | Good | nih.gov |
| 2-Amino-5-nitrobenzoic acid | 2-Chloro-N-phenylacetamide | Microwave, 150°C, 10 min | 2-Chloromethyl-6-nitroquinazolin-4(3H)-one | Decent | ijprajournal.com |
Beyond the direct use of amides in the Niementowski reaction, the quinazolinone core can be constructed by condensing anthranilic acid derivatives with a variety of one-carbon synthons. A widely used, two-step approach involves the acylation of anthranilic acid with an acyl chloride, followed by cyclization with acetic anhydride (B1165640) to form a benzoxazinone (B8607429) intermediate. nih.gov This intermediate readily reacts with amines or ammonia (B1221849) to furnish the desired N-substituted or unsubstituted quinazolin-4(3H)-ones. nih.gov
Other common condensation partners for anthranilic acid and its derivatives include:
Orthoesters: Three-component reactions between anthranilic acid, an amine, and an orthoester (like triethyl orthoformate) provide a direct route to 3-substituted quinazolin-4(3H)-ones. researchgate.net
Urea (B33335) and Isocyanates: The fusion of anthranilic acid with urea can produce 1,2,3,4-tetrahydro-2,4-dioxoquinazoline. nih.gov Similarly, reactions with isocyanates can lead to the quinazolinone skeleton. nih.gov
Cyanogen (B1215507): The very first synthesis of a quinazolinone derivative in 1869 involved the reaction of anthranilic acid with cyanogen. ijprajournal.comnih.gov
These condensation reactions often require catalysts, such as Brønsted or Lewis acids, to facilitate the cyclization step. researchgate.net
| Anthranilic Acid Derivative | Condensation Partner(s) | Key Intermediate/Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Anthranilic acid | Chloro acylchloride, then an amine | Benzoxazinone | Fused quinazolinones | nih.gov |
| Anthranilic acid | Amine and Orthoester | Brønsted Acidic Ionic Liquid | 3-Substituted quinazolin-4(3H)-ones | researchgate.net |
| Anthranilic acid | Urea | Fusion (Heat) | 1,2,3,4-Tetrahydro-2,4-dioxoquinazoline | nih.gov |
| Methyl anthranilate | Isocyanates | Microwave, DMSO/H₂O | 2,4(1H,3H)-quinazolinediones | nih.gov |
Contemporary Synthetic Strategies for Fluorinated Quinazolinones
Modern synthetic methods aim to improve efficiency, yield, and substrate scope, often employing novel reagents and technologies to facilitate the introduction of fluorine atoms or fluorinated groups.
The introduction of a trifluoromethyl (CF₃) group is a key strategy in medicinal chemistry. thieme-connect.comorganic-chemistry.org Direct methods for synthesizing 2-(trifluoromethyl)quinazolin-4-ones have been developed that avoid the use of harsh or expensive fluorinating agents. One prominent method utilizes trifluoroacetic acid (TFA) as an inexpensive and readily available CF₃ source. organic-chemistry.orgorganic-chemistry.org The reaction proceeds by condensing an anthranilic acid with TFA in the presence of a coupling and dehydrating agent like propylphosphonic anhydride (T3P), followed by reaction with an amine. organic-chemistry.org This one-pot procedure is robust and scalable. organic-chemistry.org
Another catalyst- and additive-free approach involves heating a 2-amino-N-phenylbenzamide with TFA in a suitable solvent like 1,2-dichloroethane (B1671644) (DCE) at high temperatures, which provides 2-(trifluoromethyl)quinazolin-4-ones in good to excellent yields. thieme-connect.comorganic-chemistry.org This method is compatible with a wide range of substituents on the benzamide (B126) core. organic-chemistry.org
| Starting Material | CF₃ Source | Key Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|---|
| Anthranilic acids + Amines | Trifluoroacetic acid (TFA) | T3P (Propylphosphonic anhydride) | Up to 75% | organic-chemistry.org |
| 2-Amino-N-phenylbenzamide | Trifluoroacetic acid (TFA) | 1,2-Dichloroethane (DCE), 140°C | 52-94% | thieme-connect.comorganic-chemistry.org |
| Heterocyclic iodide | Trifluoromethylator (e.g., CF₃I) | Cross-coupling reaction | High conversion | youtube.com |
An alternative strategy for preparing fluorinated quinazolinones involves starting with a fluorine-substituted precursor and building the heterocyclic ring. A highly effective, transition-metal-free method has been developed based on the nucleophilic aromatic substitution (SNAr) of ortho-fluorobenzamides. nih.govnih.gov
In this one-pot protocol, an ortho-fluorobenzamide is reacted with an amide in the presence of a base, such as cesium carbonate (Cs₂CO₃), in a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.govacs.org The reaction proceeds via an initial SNAr step where the amide displaces the fluorine atom, followed by an intramolecular cyclization to form the quinazolin-4-one ring. nih.govnih.gov This method allows for the efficient synthesis of both 2-substituted and 2,3-disubstituted quinazolin-4-ones. nih.gov The regioselectivity of SNAr on related chloro-substituted quinazoline (B50416) precursors is well-documented, with substitution favoring the 4-position. mdpi.com
| ortho-Fluorobenzamide Substrate | Amide Substrate | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| 2-Fluorobenzamide | Benzamide | Cs₂CO₃, DMSO | 2-Phenylquinazolin-4(3H)-one | Not specified | nih.gov |
| N-Methyl-2-fluorobenzamide | 4-Methylbenzamide | Cs₂CO₃, DMSO | 3-Methyl-2-(p-tolyl)quinazolin-4(3H)-one | 75% | acs.org |
| N-Methyl-2-fluorobenzamide | 2-Thiophenecarboxamide | Cs₂CO₃, DMSO | 3-Methyl-2-(thiophen-2-yl)quinazolin-4(3H)-one | 55% | nih.govacs.org |
| 2-Fluorobenzamide | 4-Methoxybenzamide | Cs₂CO₃, DMSO | 2-(4-Methoxyphenyl)quinazolin-4(3H)-one | 60% | nih.govacs.org |
Microwave irradiation (MWI) has emerged as a powerful tool in organic synthesis, capable of dramatically reducing reaction times, improving yields, and promoting cleaner reactions compared to conventional heating. nih.govmdpi.com Many classical quinazolinone syntheses have been successfully adapted to use this technology.
The Niementowski reaction, which traditionally requires hours of heating, can be completed in minutes under microwave irradiation. nih.govbu.edu.eg For example, the condensation of 2-aminobenzamide (B116534) derivatives with formamide under MWI at 300W can be achieved in just 5 minutes, a significant improvement from the 5 hours of conventional heating at 190°C. nih.gov Similarly, the synthesis of 2,4(1H,3H)-quinazolinediones from substituted methyl anthranilates and isocyanates is efficiently achieved in a DMSO/H₂O mixture using microwave heating, eliminating the need for a catalyst or base. nih.gov This rapid, efficient heating makes MWI highly suitable for the construction of chemical libraries for drug discovery. nih.govresearchgate.net
| Reaction Type | Conventional Method | Microwave Method | Yield Improvement | Reference |
|---|---|---|---|---|
| Niementowski Synthesis (2-aminobenzamide + formamide) | 5 hours at 190°C | 5 minutes at 300 W | Reaction time drastically reduced | nih.gov |
| Cyclocondensation (Anthranilic acid + formamide) | Lengthy heating | A few minutes | Improved yield and speed | bu.edu.eg |
| 2-Aminobenzophenone + Urea | Not specified | 30-45 min at 140°C | Yields 31-92% | mdpi.com |
| 2-Halobenzoic acids + Amidines | Not specified | Microwave-assisted iron-catalyzed cyclization in water | Moderate to high yields | rsc.org |
Metal-Free and Additive-Free Synthetic Approaches
In recent years, the development of environmentally benign synthetic methods has become a major focus in organic chemistry. For the synthesis of quinazolin-4(3H)-ones and their analogues, several metal-free and additive-free approaches have been developed to minimize waste and avoid the use of toxic reagents.
One notable metal-free method involves the reaction of 2-amino-N-methoxybenzamides with various aldehydes. rsc.org This approach proceeds through an acid-promoted cyclocondensation followed by the elimination of a non-toxic ester byproduct. A key advantage of this method is the absence of any external oxidant or metal catalyst, which simplifies purification and reduces environmental impact. rsc.org
Another innovative, transition-metal-free strategy utilizes thiols in a one-pot intermolecular annulation with o-aminobenzamides. rsc.org This method is distinguished by its operational simplicity and the fact that it does not require an external oxidant. The thiol substrate itself appears to promote the crucial dehydroaromatization step, leading to the formation of 2-aryl quinazolin-4(3H)-ones in high yields. rsc.org The reaction demonstrates good tolerance for a variety of functional groups. rsc.org
Furthermore, solvent-free and catalyst-free conditions have been explored. For instance, the condensation of 2-aminobenzothiazole (B30445) with aldehydes and β-ketoesters can proceed at 60°C without any catalyst or solvent, affording the corresponding fused pyrimidine (B1678525) derivatives. patsnap.com While not a direct synthesis of the title compound, this demonstrates the principle of achieving complexity in quinazolinone-related structures without additives. Similarly, greener syntheses using oxygen as the oxidant and a simple base like t-BuONa have been developed for the oxidative condensation of 2-aminobenzamides and benzyl (B1604629) alcohols, avoiding heavy-metal catalysts. doaj.org
Table 1: Comparison of Metal-Free Synthetic Approaches for Quinazolinone Analogues
| Method | Starting Materials | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Acid-Promoted Cyclocondensation | 2-Amino-N-methoxybenzamides, Aldehydes | Acetic acid promotion | Oxidant- and metal-free; forms non-toxic byproduct. | rsc.org |
| Thiol-Promoted Annulation | o-Aminobenzamides, Thiols | One-pot, thermal | Transition-metal and external-oxidant-free; thiol promotes aromatization. | rsc.org |
| Base-Mediated Oxidative Condensation | 2-Aminobenzamides, Benzyl alcohols | t-BuONa, O2 (air), 120°C | Solvent- and transition-metal-free; uses oxygen as a green oxidant. | doaj.org |
Specific Synthetic Pathways for 6-Fluoro-2-phenylquinazolin-4(3H)-one
The most direct and widely utilized method for the synthesis of 2-substituted quinazolin-4(3H)-ones is the condensation of an appropriately substituted 2-aminobenzamide with an aldehyde or its equivalent. For the specific synthesis of this compound, the key precursors are 2-amino-5-fluorobenzamide (B107079) and benzaldehyde (B42025).
The starting material, 2-amino-5-fluorobenzamide, is a known compound that can be prepared from 5-fluoroanthranilic acid. scbt.combldpharm.com The synthesis of 5-fluoroanthranilic acid itself can be achieved from 4-fluoroaniline (B128567) through a multi-step process involving condensation with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride, followed by cyclization and oxidative cleavage. mdpi.com
Once 2-amino-5-fluorobenzamide is obtained, it can be reacted with benzaldehyde in a cyclocondensation reaction. This reaction is typically promoted by a catalyst and may involve an oxidative step to yield the final aromatic quinazolinone ring. Various catalysts and conditions have been reported for this type of transformation, including the use of graphene oxide in an aqueous medium or simply heating the reactants in a suitable solvent. rsc.org An oxidant- and metal-free approach for a similar condensation involves using acetic acid to promote the reaction between a 2-amino-N-methoxybenzamide and an aldehyde. rsc.org The general reaction is illustrated below.
Scheme 1: Proposed Synthesis of this compound
(Image is a representative illustration of the chemical reaction)
This pathway is analogous to established procedures for a wide range of 2-phenylquinazolin-4(3H)-one derivatives and represents a reliable method for accessing the title compound. rsc.orgnih.gov
Derivatization Strategies for Enhancing Biological Profiles of this compound
The this compound scaffold is a versatile template for chemical modification to enhance biological activity, particularly as kinase inhibitors for anticancer therapy. nih.govmdpi.comnih.gov The fluorine atom at the 6-position is often incorporated to improve metabolic stability or binding affinity. nih.gov Derivatization strategies typically focus on modifications at the 2- and 3-positions of the quinazolinone core.
A key strategy involves introducing sulfur-containing side chains at the 2-position. For instance, derivatives of the core structure have been synthesized by introducing a thioacetohydrazide group, yielding compounds like 2-((6-Fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide. nih.gov This compound, along with related derivatives, was evaluated for cytotoxicity against breast (MCF-7) and ovarian (A2780) cancer cell lines and showed potent inhibitory activity against several tyrosine kinases, including CDK2, HER2, and EGFR. nih.gov
The following table summarizes the biological data for a representative derivative.
Table 2: In Vitro Activity of a this compound Derivative
| Compound | Target Cell Line | IC50 (µM) | Kinase Target | IC50 (µM) | Reference |
|---|---|---|---|---|---|
| 2-((6-Fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide | MCF-7 | 15.72 ± 0.07 | CDK2 | >10 | nih.gov |
Further modifications involve the synthesis of acylhydrazone quinazolines via condensation reactions, which have shown significant antimicrobial activity. nih.gov The introduction of different aryl or heterocyclic rings at the 3-position is another common strategy to modulate the biological profile. Studies on related quinazolinones have shown that substitutions on the 2-phenyl ring can also significantly impact activity. For example, halogen substitution on the terminal phenyl ring of fluoroquinazoline derivatives has been shown to enhance inhibitory activity against Aurora A kinase. researchgate.net These findings underscore the importance of the this compound core as a privileged scaffold in the design of new therapeutic agents. mdpi.comnih.gov
Structure Activity Relationship Sar Elucidations of 6 Fluoro 2 Phenylquinazolin 4 3h One Derivatives
General SAR Principles of the Quinazolinone Nucleus
The pharmacological effects of quinazolinone derivatives are intricately linked to the substitution pattern on the core nucleus. Positions 2, 3, 6, and 8 have been identified as particularly crucial for influencing the biological activity of these compounds. cu.edu.eg
Significance of Substitutions at Positions 2, 3, 6, and 8 on Pharmacological Activity
Substitutions at key positions of the quinazolinone ring system are pivotal in defining the pharmacological profile of the resulting derivatives.
Position 2: The substituent at this position plays a significant role in modulating various biological activities. For instance, the nature of the group at the 2-position can influence anticonvulsant, antimicrobial, and cytotoxic properties. nih.govmdpi.com Studies have shown that the order of activity for some derivatives was found to be 2-(2,4-dichlorophenoxy) > 2-(2-chlorophenoxy) > 2-phenoxy, highlighting the impact of the substituent's electronic and steric properties. nih.gov The presence of a methyl, amine, or thiol group at this position is often considered essential for antimicrobial activities. mdpi.com
Position 3: This position is frequently modified to enhance pharmacological effects. The introduction of different heterocyclic moieties or substituted aromatic rings at position 3 can lead to an increase in activity. mdpi.comnih.gov For example, in some series, 3-carboxamidino and 3-hydroxy derivatives were found to be more active than their 3-amino analogues. nih.gov Furthermore, the nature of the substituent at the 3-position is critical for anticonvulsant potency. mdpi.com
Position 6: The presence of a halogen atom, such as fluorine or bromine, at position 6 is a common strategy to enhance the biological activity of quinazolinone derivatives. mdpi.commediresonline.org A single substitution at the sixth position has been reported to be beneficial for increased antitumor activities. orientjchem.org
Position 8: Similar to position 6, the introduction of a halogen atom at position 8 can improve the antimicrobial properties of quinazolinone compounds. mdpi.com
Impact of 6-Fluoro Substitution on Specific Biological Activities
The incorporation of a fluorine atom at the 6-position of the quinazolinone ring has been shown to be a valuable strategy in the development of compounds with specific biological activities. This substitution can influence the pharmacokinetic and pharmacodynamic properties of the molecule.
In the context of anti-inflammatory activity, various 6-fluoro-7-(1-piperazino)quinazolines have been synthesized and evaluated for their inhibitory effects on TNF-alpha production and T-cell proliferation. nih.gov One particular compound featuring a 3,4-(methylenedioxy)phenyl moiety at the C(4)-position of the quinazoline (B50416) ring demonstrated both of these inhibitory activities and exhibited an anti-inflammatory effect in an in vivo model of adjuvant arthritis. nih.gov
Furthermore, in the development of cytotoxic agents, a series of fluoro-substituted 3,4-dihydroquinazoline derivatives were prepared as a bioisosteric strategy to improve metabolic stability. ufv.br A compound containing a 4-fluorobenzyl amide and a 4-cyclohexylphenyl ring showed potent blockade of Cav3.2 currents and a cytotoxic effect in A549 non-small cell lung cancer cells, with approximately a 2-fold increase in liver metabolic stability compared to the lead compound. ufv.br
Role of the 2-Phenyl Moiety in Modulating Biological Activity
The 2-phenyl group is a common feature in many biologically active quinazolinone derivatives and its substitution pattern can significantly influence the pharmacological outcome.
For instance, in a series of 2-phenyl quinazolinone derivatives evaluated for analgesic activity, the substitution on the 2-phenyl ring was found to be a key determinant of activity. nih.gov Specifically, derivatives with substitutions on two phenyl rings exhibited higher activity than their unsubstituted counterparts, which was attributed to an increase in lipophilic character. nih.gov
In the context of anticonvulsant activity, the 2-phenyl derivative of a series of pyrazole-substituted quinazolinones showed 65% inhibition, which was superior to the 2-ethyl (44% inhibition) and 2-methyl (48% inhibition) derivatives in the same series. nih.gov This highlights the importance of the aromatic nature of the substituent at position 2 for this particular biological effect.
Furthermore, a study on newly designed 2-phenylquinazolin-4(3H)-one derivatives as VEGFR-2 allosteric inhibitors found that specific compounds exhibited potent antiproliferative activity against MCF-7 and HepG2 cells. nih.gov Molecular docking studies confirmed the binding of these compounds to the allosteric site of VEGFR-2. nih.gov
SAR of Diverse Functional Group Modifications within the 6-Fluoro-2-phenylquinazolin-4(3H)-one Scaffold
The modification of various functional groups within the this compound scaffold allows for the fine-tuning of its biological activity. The following tables summarize the SAR for different biological activities based on available research findings.
Anticonvulsant Activity
The anticonvulsant activity of quinazolin-4(3H)-one derivatives is influenced by substitutions at various positions. The presence of a hydrophobic domain, an electron donor atom at N1, and a hydrogen bonding site at the carbonyl group are considered important for binding to the GABAA receptor. mdpi.com
| Compound Series | R¹ | R² | Activity | Reference |
| 5a-j | - | 4-substituted phenyl | Good anticonvulsant activity, with 5f, 5b, and 5c being superior to the reference drug. | nih.gov |
| 6a-f | - | 4-chlorobenzohydrazide | Good anticonvulsant activity. | nih.gov |
| "b" series | p-Cl-C₆H₄- | - | Inactive at all tested doses. | mdpi.com |
| "b" series | H₂N- | - | Inactive at all tested doses. | mdpi.com |
| 8b | - | - | Favorable anticonvulsant activity. | mdpi.com |
Table 1: SAR of Quinazolin-4(3H)-one Derivatives for Anticonvulsant Activity.
Cytotoxic Activity
The cytotoxic activity of quinazolinone derivatives against various cancer cell lines is highly dependent on the substitution pattern.
| Compound | R¹ | R² | Cell Line | IC₅₀ (µM) | Reference |
| 5d | 4-OMe-C₆H₄ | Ph | MCF-7 | 28.84 (48h), 24.99 (72h) | nih.gov |
| 5a | Ph | 2-Me-C₆H₄ | HCT-116 | 7.15 (48h), 4.87 (72h) | nih.gov |
| 10b | 4-F-benzyl | - | MCF-7 | 41.47 (48h), 16.30 (72h) | nih.gov |
| IVc | - | - | MCF-7 & A549 | Potent activity | cu.edu.eg |
| VIIa | - | - | MCF-7 & A549 | Potent activity | cu.edu.eg |
Table 2: SAR of Quinazolinone Derivatives for Cytotoxic Activity.
Antimicrobial Activity
The antimicrobial activity of quinazolinone derivatives is influenced by substitutions at positions 2, 3, 6, and 8. The presence of a halogen at positions 6 and 8 is known to enhance activity. mdpi.com
| Compound | Target Organism | Activity | Reference |
| 7f | - | Significant anticonvulsant activity | nih.gov |
| 9b | - | Significant anticonvulsant activity | nih.gov |
| VIIa | E. coli, S. typhimurium, L. monocytogenes, S. aureus, P. aeruginosa, B. cereus | Most potent in vitro anti-microbial activity | |
| VIIc | C. albicans, A. flavus | Most potent in vitro anti-fungal activity | |
| 5a | E. coli DNA gyrase | Most potent inhibition | mdpi.com |
Table 3: SAR of Quinazolinone Derivatives for Antimicrobial Activity.
Mechanistic Insights into the Biological Activities of 6 Fluoro 2 Phenylquinazolin 4 3h One and Derivatives
Identification of Molecular Targets and Biological Pathways
Derivatives of 6-Fluoro-2-phenylquinazolin-4(3H)-one have been identified as modulators of several key molecular targets, implicating them in various biological pathways critical to cell function and disease. Research has shown that the quinazolinone core is a versatile pharmacophore that can be tailored to interact with specific enzymes and receptors.
The primary molecular targets for this class of compounds include a range of enzymes, particularly kinases, which are central to cellular signaling. Among the most significant are protein kinases such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2). nih.gov By inhibiting these kinases, quinazolinone derivatives can disrupt signaling pathways that control cell growth, proliferation, and angiogenesis, processes that are often dysregulated in cancer. nih.govnih.gov The quinazoline (B50416) structure is recognized as a potent scaffold for developing selective and powerful EGFR inhibitors. cbijournal.com
Furthermore, some derivatives have shown inhibitory activity against other enzyme classes, such as tyrosinase, which is involved in melanin (B1238610) biosynthesis and pigmentation. nih.govnih.gov The ability of these compounds to interact with both tyrosinase and its substrates highlights a distinct biological pathway they can modulate. nih.gov There is also evidence suggesting that quinazoline derivatives can function as inhibitors of DNA methyltransferases (DNMTs), pointing to a role in epigenetic regulation. google.com
The diverse range of molecular targets indicates that the biological activities of this compound and its analogs stem from their ability to interfere with fundamental cellular processes, including cell cycle progression, signal transduction, DNA replication and repair, and metabolic pathways.
Enzyme Inhibition Mechanisms
The functional consequences of the interaction between this compound derivatives and their molecular targets are best understood by examining their specific enzyme inhibition mechanisms.
Cholinesterase Inhibition
The quinazolinone scaffold has been explored for its potential to inhibit cholinesterases, enzymes critical for breaking down the neurotransmitter acetylcholine. The development of cholinesterase inhibitors is a key therapeutic strategy for managing Alzheimer's disease. nih.govnih.gov Studies have shown that certain quinazolinone-based derivatives can be designed as multifunctional agents that exhibit acetylcholinesterase (AChE) inhibitory properties. nih.govnih.gov Molecular docking studies of some of these derivatives have revealed significant interactions with the active site of AChE. nih.gov While the broader class of quinazolinones has shown promise in this area, specific data on the cholinesterase inhibition mechanism of this compound itself is not extensively detailed in the current literature. However, the general findings suggest that the quinazolinone core is a viable starting point for developing such inhibitors. nih.govnih.gov
Tyrosinase Inhibition
A notable biological activity of quinazolinone derivatives is the inhibition of tyrosinase, a key enzyme in melanin synthesis. Overproduction of melanin can lead to hyperpigmentation disorders. A close analog, 2-(4-Fluorophenyl)-quinazolin-4(3H)-one (FQ), has been identified as a novel tyrosinase inhibitor.
Enzyme kinetic studies revealed that FQ acts as a reversible and mixed-type inhibitor of tyrosinase. nih.gov This means it can bind to both the free enzyme and the enzyme-substrate complex, thereby interfering with the catalytic process. Fluorescence quenching experiments further confirmed that the compound interacts not only with tyrosinase but also with its substrates, L-tyrosine and L-DOPA. nih.gov Molecular docking analyses suggest that this inhibition is achieved by the compound blocking the catalytic center of the enzyme, which in turn affects the mass transfer rate. nih.gov
Table 1: Tyrosinase Inhibition Data
| Compound | IC₅₀ (µM) | Inhibition Type |
|---|
Protein Kinase Inhibition (e.g., Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2))
The quinazoline core is a well-established scaffold for potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are frequently implicated in cancer. cbijournal.com The 4-anilinoquinazoline (B1210976) structure, in particular, is a key feature of many EGFR and HER2 inhibitors. nih.gov
EGFR and HER2 Inhibition: Abnormalities in EGFR and HER2 expression are common in various cancers. Quinazoline-based inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket in the kinase domain of the receptor. This prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling pathways that promote cell proliferation and survival. nih.govcbijournal.com The presence of a fluorine atom at the C-6 position of the quinazoline ring is often associated with enhanced cytotoxic activity in cancer cell lines.
VEGFR2 Inhibition: VEGFR2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Certain 2-phenylquinazolin-4(3H)-one derivatives have been designed as allosteric inhibitors of VEGFR-2. nih.gov Unlike ATP-competitive inhibitors, these compounds bind to a site distinct from the ATP-binding pocket (the allosteric site), often when the kinase is in an inactive (DFG-out) conformation. nih.gov This mode of inhibition can offer greater selectivity and a different resistance profile.
CDK2 Inhibition: Cyclin-dependent kinases, such as CDK2, are essential for regulating the cell cycle. Dysregulation of CDK activity is a hallmark of cancer. Some quinazolin-4(3H)-one derivatives have demonstrated strong inhibitory activity against CDK2, comparable to known inhibitors like imatinib. This suggests that these compounds can interfere with the cell cycle machinery, leading to an anti-proliferative effect.
Table 2: Protein Kinase Inhibition by Quinazolinone Derivatives
| Compound Class | Target Kinase | IC₅₀ | Mechanism |
|---|---|---|---|
| 2-phenylquinazolin-4(3H)-one derivatives | VEGFR-2 | 13 nM (for compound 15) | Allosteric (Non-ATP competitive) |
| Quinazolin-4(3H)-one derivatives | CDK2 | 0.173 µM (for compound 2i) | Not specified |
| 4-anilino-quinazoline derivatives | EGFR | 5.9 nM (for compound 15) | ATP-competitive |
Modulation of Key Cellular Processes
The inhibition of specific enzymes by this compound and its derivatives translates into the modulation of broader cellular processes that are fundamental to cell fate.
Inhibition of DNA Synthesis and Cell Cycle Progression
A significant consequence of the activity of quinazolinone derivatives is the disruption of the cell cycle and the inhibition of DNA synthesis, key processes in cell proliferation. Several mechanisms contribute to this effect:
Cell Cycle Arrest: Studies have shown that certain 2-phenylquinazolin-4(3H)-one derivatives can induce cell cycle arrest. For example, some compounds have been observed to cause an arrest in the G0/G1 phase in HeLa cells. Other derivatives have been shown to induce cell-cycle arrest at the S-phase. nih.gov This arrest prevents cells from proceeding through the necessary checkpoints for division.
Inhibition of Topoisomerase I: Some 6-fluoro-quinolone derivatives, which share structural similarities, have been identified as inhibitors of Topoisomerase I (Top I). Top I is an enzyme that relaxes DNA supercoiling during replication and transcription. Its inhibition leads to DNA strand breaks and ultimately triggers apoptosis. Compounds that inhibit Top I often cause an accumulation of cells in the S phase of the cell cycle.
Inhibition of DNA Methyltransferases (DNMTs): The potential for quinazoline derivatives to act as DNMT inhibitors presents another mechanism for controlling cell proliferation. google.com Abnormal DNA methylation is a common feature in cancer, often leading to the silencing of tumor suppressor genes. By inhibiting DNMTs, these compounds could potentially restore the expression of these crucial genes, thereby inhibiting cancer growth.
These findings underscore the multi-faceted approach by which these compounds can halt the proliferation of cells, particularly cancer cells, by targeting the fundamental machinery of DNA replication and cell division.
Interference with β-Amyloid Aggregation and Tau Protein Hyperphosphorylation
A key area of investigation for quinazoline derivatives is their potential application in treating Alzheimer's disease (AD). The pathology of AD is characterized by the extracellular accumulation of amyloid-β (Aβ) peptides into plaques and the intracellular formation of neurofibrillary tangles (NFTs) from hyperphosphorylated tau protein. nih.govnih.gov Quinazolinone-based compounds have emerged as promising agents that can interfere with these pathological processes. nih.gov
Literature reviews indicate that the quinazoline scaffold is a versatile base for developing modulators and inhibitors of both β-amyloid and tau protein. nih.gov Research has demonstrated that certain derivatives can effectively inhibit the aggregation of Aβ peptides, a critical step in the formation of neurotoxic plaques. nih.govresearchgate.netrsc.org For instance, some potent derivatives of histone deacetylase 6 (HDAC6) inhibitors featuring a quinazolin-4-one core have been shown to decrease zinc-mediated β-amyloid aggregation in vitro. acs.org A study of isomeric 2,4-diaminoquinazoline derivatives identified compounds that potently inhibit the aggregation of both Aβ40 and Aβ42 peptides, with some derivatives showing significantly greater potency than the reference agent, curcumin. nih.gov
The mechanism of inhibition can involve the compound binding directly to Aβ peptides, thereby preventing them from misfolding and assembling into larger, toxic oligomers and fibrils. frontiersin.org The specific substitutions on the quinazoline ring are crucial for this activity. For example, in a series of 2,4-diaminoquinazolines, a 4-bromobenzyl substituent at the N4-position resulted in the most potent inhibitor of Aβ40 aggregation found in that study. nih.gov
| Compound | Target | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| N⁴-(4-bromobenzyl)quinazoline-2,4-diamine (3k) | Aβ40 | 80 nM | nih.gov |
| N²-(4-bromobenzyl)quinazoline-2,4-diamine (4k) | Aβ42 | 1.7 µM | nih.gov |
| N²-(4-bromobenzyl)quinazoline-2,4-diamine (4k) | Aβ40 | 1.7 µM | nih.gov |
| Curcumin (Reference) | Aβ40 | 1.5 µM | nih.gov |
| Curcumin (Reference) | Aβ42 | 3.1 µM | nih.gov |
| N-Hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydro-quinazolin-7-yl)-acrylamide (3f) | HDAC6 (leading to decreased Aβ aggregation) | 29 nM | acs.org |
In addition to interfering with Aβ aggregation, quinazoline derivatives are being explored for their ability to inhibit the hyperphosphorylation of tau protein. nih.govnih.gov Hyperphosphorylated tau detaches from microtubules, leading to microtubule instability and the subsequent aggregation of tau into NFTs, which contribute to neuronal dysfunction and death. nih.gov While the direct inhibitory mechanisms of this compound on tau kinases are not yet fully elucidated, the broader class of quinazolinones is recognized for its potential to modulate pathways involved in tau phosphorylation. nih.gov The development of multi-target drugs based on the quinazoline structure is considered a crucial strategy for addressing the complex, multifactorial nature of Alzheimer's disease. nih.gov
Mechanistic Studies on Specific Antimicrobial Actions
Quinazolinone derivatives have demonstrated significant antimicrobial properties, including antiviral activity against various plant pathogens. nih.gov The mechanisms underlying these activities are multifaceted and involve direct interaction with viral components and the stimulation of host defense responses.
A primary mechanism for the antiviral action of quinazolinone derivatives against plant viruses like Tobacco Mosaic Virus (TMV) is the direct interaction with the viral coat protein (CP). acs.orgresearchgate.net The coat protein is essential for a virus as it encapsulates and protects the viral genome, and it is also involved in the processes of viral assembly and disassembly during infection. researchgate.net
Studies have shown that quinazolinone derivatives can bind to the coat protein of plant viruses, including TMV and Tomato Spotted Wilt Virus (TSWV). acs.orgacs.org This binding can interfere with the normal function of the coat protein, thereby inhibiting the virus's life cycle. For example, molecular docking studies revealed that a novel quinazolinone derivative (compound 6n) interacts with amino acid residues ARG94 and ARG95 of the TSWV coat protein. acs.org This interaction is thought to be a key reason for its antiviral efficacy. Similarly, microscale thermophoresis (MST) tests have quantified the binding affinity of myricetin (B1677590) derivatives containing a quinazolinone moiety to the TMV coat protein, demonstrating a very strong interaction with a low dissociation constant (Kd). acs.orgnih.gov This strong binding affinity suggests an effective inhibition of the coat protein's function, which can prevent the virus from replicating and spreading within the plant.
| Compound Derivative | Virus | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Quinazolinone with dithioacetal moiety (6n) | TSWV | EC₅₀ (in vivo) | 188 mg/L | acs.org |
| Quinazolinone with dithioacetal moiety (6n) | TSWV Coat Protein | Binding Affinity | 9.4 µM | acs.org |
| Myricetin with quinazolinone moiety (L11) | TMV | Curative Effect (at 500 µg/mL) | 63.1% | nih.gov |
| Myricetin with quinazolinone moiety (L11) | TMV | Protective Effect (at 500 µg/mL) | 68.7% | nih.gov |
| Myricetin with quinazolinone moiety (L11) | TMV Coat Protein | Dissociation Constant (Kd) | 0.012 µM | acs.orgnih.gov |
| Ningnanmycin (Reference) | TMV | Curative Effect (at 500 µg/mL) | 54.1% | nih.gov |
| Ningnanmycin (Reference) | TMV Coat Protein | Dissociation Constant (Kd) | 2.726 µM | acs.orgnih.gov |
| β-amino acid ester with quinazoline (3n) | TMV | Curative Rate (at 500 µg/mL) | 55.55% | nih.gov |
By binding to the coat protein, these compounds can inhibit viral assembly, preventing the formation of new, infectious viral particles. Alternatively, they may stabilize the viral capsid, preventing the uncoating process that is necessary to release the viral genome into the host cell cytoplasm for replication.
Beyond direct antiviral actions, another key mechanism by which quinazolinone derivatives may protect plants is by inducing the plant's own defense systems. scispace.com Plants possess innate immunity that can be activated upon pathogen attack, a phenomenon known as Systemic Acquired Resistance (SAR). frontiersin.orgusask.ca SAR provides long-lasting, broad-spectrum resistance against a variety of pathogens. frontiersin.orgtaylorfrancis.com
A hallmark of the induction of plant defense is the increased activity of specific defensive enzymes. scispace.com Among the most important are Peroxidase (POD) and Polyphenol Oxidase (PPO). nih.govfrontiersin.org
Peroxidase (POD) is involved in several defense responses, including the reinforcement of cell walls through lignification. nih.gov A stronger cell wall creates a physical barrier that can impede the spread of the virus from cell to cell. POD also participates in the generation of reactive oxygen species (ROS), which can have direct antimicrobial effects and act as signaling molecules to further activate defense pathways. scispace.com
Polyphenol Oxidase (PPO) catalyzes the oxidation of phenolic compounds into quinones. frontiersin.orgnih.gov These quinones are often more toxic to pathogens than the original phenols and can also react with proteins and other molecules, creating an unfavorable environment for the pathogen. scispace.comresearchgate.net
While direct studies on this compound's effect on these specific enzymes are limited, the established antiviral efficacy of related quinazolinone derivatives against pathogens like TMV suggests that the induction of plant defense mechanisms, including the enhancement of POD and PPO activity, is a plausible and significant component of their mode of action. nih.govnih.govnih.gov By triggering these defensive pathways, the compounds help the plant to mount a more robust and systemic resistance to viral infection.
Computational Chemistry and in Silico Approaches for 6 Fluoro 2 Phenylquinazolin 4 3h One Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This method is crucial for predicting the binding mode and affinity of drug candidates like 6-Fluoro-2-phenylquinazolin-4(3H)-one to their prospective biological targets. The quinazolinone scaffold is known to interact with various enzymes and proteins, making docking an essential first step in virtual screening and lead optimization. mdpi.com Studies on structurally related quinazolinone derivatives have identified several potential protein targets, which could be relevant for investigating this compound. nih.govnih.govcnr.it
Table 1: Potential Protein Targets for the Quinazolinone Scaffold Identified in Docking Studies of Analogous Compounds
| Protein Target | Protein Class | Potential Therapeutic Area | Reference |
|---|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) | Tyrosine Kinase | Anticancer | nih.govnih.gov |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Tyrosine Kinase | Anticancer (Anti-angiogenesis) | nih.gov |
| Dihydrofolate Reductase (DHFR) | Reductase Enzyme | Anticancer, Antimicrobial | mdpi.com |
| Bromodomain-containing protein 9 (BRD9) | Epigenetic Reader | Anticancer, Anti-inflammatory | cnr.it |
| Cyclin-Dependent Kinase 2 (CDK2) | Serine/Threonine Kinase | Anticancer | nih.gov |
Molecular docking simulations predict the specific conformation and orientation (the "binding mode" or "pose") of a ligand within a protein's active site. The simulation software then uses scoring functions to estimate the binding affinity, typically expressed in units of energy such as kcal/mol. uq.edu.au A lower (more negative) binding energy generally indicates a more stable and favorable interaction. For example, in studies of quinazolinone derivatives, docking scores against targets like VEGFR2 and EGFR have been reported in the range of -10 to -12.5 kcal/mol, suggesting strong binding potential. nih.gov Similarly, docking of 6-bromo-quinazoline derivatives against EGFR yielded binding energies around -5.3 to -6.7 kcal/mol. nih.gov For this compound, docking simulations would be employed to predict its unique binding pose and to generate a binding affinity score, allowing for its ranking against other potential inhibitors and guiding further structural modifications.
Beyond predicting affinity, molecular docking provides detailed insights into the specific non-covalent interactions between the ligand and the amino acid residues in the protein's active site. These interactions are fundamental to molecular recognition and binding stability. Key interactions typically identified include:
Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups) and acceptors (like carbonyl oxygens).
π-π Stacking: Occurs between aromatic rings, such as the phenyl and quinazolinone rings of the ligand and aromatic residues like Tyrosine (Tyr) or Phenylalanine (Phe) in the protein.
Hydrophobic Interactions: Involve nonpolar parts of the ligand and protein residues.
Halogen Bonds: The fluorine atom at the 6-position can participate in halogen bonding, a specific type of non-covalent interaction.
A study on a 6-methylquinazolin-4(3H)-one derivative targeting the BRD9 bromodomain revealed that the carbonyl group of the quinazolinone core formed a critical hydrogen bond with the amino acid Asparagine 100 (Asn100). cnr.it The same study showed that aromatic rings on the scaffold established π-π interactions with Tyrosine 106 (Tyr106) and Phenylalanine 44 (Phe44), which are essential for activity. cnr.it Similar detailed analysis for this compound would be crucial to understand its mechanism of action at an atomic level.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. core.ac.ukresearchgate.net Based on the principle that the energy of a molecule can be determined from its electron density, DFT provides a balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like this compound. core.ac.uk DFT calculations can elucidate properties that are difficult to measure experimentally, offering a deeper understanding of the molecule's intrinsic characteristics. researchgate.net
DFT is widely used to analyze the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov These orbitals are critical for determining a molecule's electronic properties and reactivity.
HOMO (Highest Occupied Molecular Orbital): Represents the orbital containing the most loosely held electrons and acts as an electron donor. Its energy level correlates with the ionization potential.
LUMO (Lowest Unoccupied Molecular Orbital): Represents the lowest energy orbital available to accept electrons and acts as an electron acceptor. Its energy level is related to the electron affinity.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron. semanticscholar.org Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized, which is often associated with higher charge transfer capabilities within the molecule. nih.gov
For this compound, DFT calculations would map the electron density distribution of the HOMO and LUMO across the molecular structure. This analysis would reveal which parts of the molecule are most likely to participate in electron donation or acceptance during a chemical reaction or molecular interaction. nih.gov
Table 2: Key Concepts in Frontier Molecular Orbital Analysis
| Concept | Description | Significance in Molecular Analysis |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's capacity to donate an electron. A higher energy level suggests a better electron donor. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's capacity to accept an electron. A lower energy level suggests a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | The energy difference between LUMO and HOMO (ΔE = ELUMO – EHOMO). | A primary indicator of chemical reactivity and kinetic stability. A smaller gap often correlates with higher reactivity and easier electronic excitation. nih.govsemanticscholar.org |
DFT calculations are instrumental in predicting the reactivity and stability of a molecule by computing various chemical descriptors and mapping potential energy surfaces for reactions. mdpi.com By calculating the energy profile of a reaction pathway, including transition states and intermediates, DFT can predict the feasibility and kinetics of a chemical transformation. researchgate.net
For this compound, DFT could be used to:
Map Electrostatic Potential (ESP): To identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites susceptible to chemical attack.
Calculate Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be derived from HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. semanticscholar.org
Model Reaction Mechanisms: DFT can be used to model the energy profile for its synthesis or potential metabolic degradation pathways. researchgate.net The presence of the electron-withdrawing fluorine atom at the 6-position is expected to significantly influence the electron distribution and aromaticity of the quinazolinone ring system, thereby altering its reactivity profile compared to the unsubstituted parent compound, an effect that DFT can precisely quantify. mdpi.com
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. In drug discovery, MD is commonly used to assess the stability of a ligand-protein complex predicted by docking. nih.gov
An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (a box of water molecules and ions) and observing its behavior over a period of nanoseconds to microseconds. Key analyses performed on the resulting trajectory include:
Root Mean Square Deviation (RMSD): This metric measures the average deviation of the ligand's or protein's backbone atoms from their initial position over time. A stable, low, and converging RMSD value for the ligand indicates that it remains bound in its initial pose and does not drift out of the binding pocket. nih.gov
Root Mean Square Fluctuation (RMSF): This is calculated for each individual amino acid residue in the protein. It highlights which parts of the protein are flexible and which are stable. High fluctuations in the active site residues could impact ligand binding. nih.gov
Hydrogen Bond Analysis: MD simulations can track the formation and breaking of hydrogen bonds between the ligand and protein over the simulation time, confirming whether key interactions predicted by docking are maintained. nih.gov
By confirming the stability of the binding pose and key interactions, MD simulations provide a higher level of confidence in the predictions made by molecular docking before committing to costly and time-consuming experimental validation. nih.gov
Table 3: Common Metrics in Molecular Dynamics (MD) Simulations
| Metric | Description | Interpretation in Ligand-Protein Stability Analysis |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average change in atomic coordinates of a group of atoms (e.g., the ligand) from a reference structure over time. | A low and stable RMSD value (e.g., 1-3 Å) suggests the ligand maintains a stable binding pose within the active site. nih.gov |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position during the simulation. | Identifies flexible and rigid regions of the protein. Low fluctuation in the binding site residues indicates a stable binding environment. nih.gov |
Analysis of Ligand-Target Complex Stability and Conformational Dynamics Over Time
A critical step in evaluating a potential drug candidate is to understand the stability and dynamics of its interaction with its biological target. Molecular dynamics (MD) simulations offer a powerful computational microscope to observe these interactions over time, providing a dynamic picture that complements the static view offered by molecular docking. While specific MD simulation studies for this compound were not prominently found in the surveyed literature, the methodology is well-established for the broader quinazolinone class of compounds, particularly in the context of their interactions with protein kinases like EGFR. nih.govnih.gov
The process begins with a molecular docking study to predict the most favorable binding pose of the ligand within the target's active site. This docked complex then serves as the starting point for the MD simulation. The entire system, including the protein, the ligand, water molecules, and ions to mimic physiological conditions, is subjected to a simulation that calculates the forces between atoms and their subsequent motions over a defined period, often spanning hundreds of nanoseconds.
Several key analyses are performed on the resulting trajectory to assess the stability of the complex:
Root Mean Square Deviation (RMSD): The RMSD of the protein and ligand atoms is calculated over the simulation time. A stable, converging RMSD value for both the protein backbone and the ligand indicates that the system has reached equilibrium and the ligand remains stably bound in the active site.
Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein are flexible and which are rigid. High fluctuations in the amino acid residues of the binding pocket could indicate an unstable interaction, whereas minimal fluctuation suggests a stable binding environment.
Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein's active site residues is monitored throughout the simulation. The formation of consistent and long-lasting hydrogen bonds is a strong indicator of a stable and specific interaction. For instance, studies on quinazolin-4(3H)-one-morpholine hybrids targeting VEGFR2 showed that the most active compounds maintained strong hydrogen bond interactions with key residues in the active site throughout the MD simulation. nih.gov
These dynamic studies are crucial for validating docking results and confirming that the proposed binding mode is energetically stable over time. They can reveal subtle conformational changes in both the ligand and the target protein that are essential for biological activity.
Table 1: Illustrative Output from a Hypothetical Molecular Dynamics Simulation Analysis
This table conceptualizes the typical data generated from an MD simulation to assess ligand-target stability.
| Parameter | Result | Interpretation |
| RMSD of Protein Backbone | Converged at 0.25 nm after 20 ns | The protein target maintains a stable conformation throughout the simulation. |
| RMSD of Ligand | Stable at 0.1 nm relative to protein | The ligand remains stably bound in the binding pocket without significant movement. |
| RMSF of Binding Site Residues | Low fluctuations (< 0.15 nm) | The amino acids interacting with the ligand are part of a rigid and stable pocket. |
| Key Hydrogen Bond Occupancy | H-bond with Asp855: 95%H-bond with Lys745: 88% | Critical hydrogen bonds are consistently maintained, indicating a strong and specific interaction. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel, unsynthesized molecules, thereby guiding the design of more potent derivatives.
For the quinazolinone scaffold, numerous QSAR studies have been successfully conducted to explore their potential as anticancer, anticonvulsant, and antimicrobial agents. rsc.orgnih.gov Although a specific QSAR model for this compound was not identified in the reviewed literature, the established methodologies are directly applicable. A typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), involves several key steps:
Data Set Assembly: A series of structurally related quinazolinone analogs with experimentally determined biological activities (e.g., IC₅₀ values) is collected. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov
Molecular Modeling and Alignment: The 3D structures of all compounds in the dataset are generated and optimized to their lowest energy conformation. A crucial step is to align the molecules based on a common substructure, ensuring that variations in their 3D fields are comparable. nih.gov
Descriptor Calculation: In CoMFA, the steric and electrostatic fields around each molecule are calculated at various points on a 3D grid. CoMSIA extends this by calculating additional fields for hydrophobicity, hydrogen bond donors, and acceptors. nih.gov
Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to correlate the variations in the calculated field values (the descriptors) with the variations in biological activity. The resulting QSAR model is a mathematical equation. The robustness and predictive ability of the model are assessed using several statistical parameters, including the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q²), and the predictive R² (R²pred) for the external test set. A statistically robust model will have high values for these parameters, indicating a strong correlation and predictive capacity. nih.gov
The final QSAR model can be visualized as 3D contour maps, which highlight the regions around the molecular scaffold where modifications are likely to increase or decrease biological activity. For example, a contour map might show that adding a bulky, electropositive group at a specific position would be favorable for activity, while an electronegative group in another region would be detrimental. This provides rational, actionable guidance for designing the next generation of more effective this compound derivatives.
Table 2: Example of Statistical Validation Parameters for a 3D-QSAR Model of Quinazolin-4(3H)-one Analogs
This table presents typical statistical results from a CoMFA and CoMSIA study on quinazolin-4(3H)-one analogs as EGFR inhibitors, demonstrating the validation metrics for a robust model. nih.gov
| Parameter | Description | CoMFA Model | CoMSIA Model |
| Q² (Cross-validated R²) | A measure of the internal predictive ability of the model. | 0.570 | 0.599 |
| R² (Non-cross-validated R²) | The coefficient of determination for the training set; how well the model fits the data. | 0.855 | 0.895 |
| R²pred (Predictive R²) | The R² for the external test set; a measure of the model's true predictive power. | 0.657 | 0.681 |
| F-statistic | A measure of the statistical significance of the model. | 110.457 | 125.879 |
| Standard Error of Estimate (SEE) | A measure of the scatter of data points around the regression line. | 0.298 | 0.275 |
Spectrum of Biological Activities Associated with 6 Fluoro 2 Phenylquinazolin 4 3h One Derivatives
Antimicrobial Activities
The quest for novel antimicrobial agents has led researchers to explore the potential of 6-Fluoro-2-phenylquinazolin-4(3H)-one derivatives. These compounds have been investigated for their efficacy against a range of pathogenic microorganisms, including bacteria, fungi, and viruses.
Antibacterial Efficacy
While the broader class of quinazolinones has shown considerable antibacterial potential, specific data on 6-fluoro-2-phenyl derivatives remains an area of active investigation. Research into various substituted quinazolinones has demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, studies on related quinazolinone cores have reported activity against strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. The introduction of a fluorine atom at the 6-position of the quinazolinone ring is often explored for its potential to enhance biological activity due to its high electronegativity and ability to form strong carbon-fluorine bonds. Further focused studies are required to elucidate the specific antibacterial spectrum and potency of this compound derivatives.
Antifungal Efficacy
Similar to the antibacterial profile, the antifungal properties of this compound derivatives are an area of growing interest. The quinazolinone scaffold is known to be a versatile pharmacophore for the development of antifungal agents. Investigations into various quinazolinone analogues have shown efficacy against fungal pathogens like Candida albicans and Aspergillus niger. The fluorine substituent at the 6-position is hypothesized to contribute to improved antifungal activity. However, detailed studies with specific minimum inhibitory concentration (MIC) data for 6-fluoro-2-phenyl derivatives against a panel of fungal strains are needed to fully establish their therapeutic potential in this domain.
Antiviral Efficacy
The antiviral landscape of this compound derivatives is a promising frontier. While direct and extensive research on this specific scaffold is still developing, the broader family of quinazolinones has been a source of compounds with notable antiviral activity. For example, certain quinazolinone derivatives have been investigated for their inhibitory effects against various viruses. The structural features of the 6-fluoro-2-phenyl core present an attractive template for the design of novel antiviral agents, warranting further dedicated research to identify and characterize derivatives with potent and selective antiviral efficacy.
Anticancer and Antiproliferative Potentials
The development of novel anticancer agents is a critical area of pharmaceutical research, and this compound derivatives have shown significant promise in this regard.
In Vitro Cytotoxicity Against Specific Cancer Cell Lines (e.g., MCF-7, A2780)
Several studies have highlighted the in vitro cytotoxic effects of 6-fluoro-substituted quinazolinone derivatives against various cancer cell lines. A notable study evaluated a series of quinazolin-4(3H)-one derivatives and found that compounds bearing a 6-fluoro substitution exhibited increased cytotoxicity against the A2780 human ovarian carcinoma cell line. jneonatalsurg.com Another investigation reported that a 6-fluoro-4(3H)-quinazolone derivative with 2-methyl and 3-phenyl substituents showed potential antitumor activity against the MCF-7 breast cancer cell line with an IC50 value of 3.42 μM. researchgate.net
Furthermore, a 6-fluoro-4(3H)-quinazolone derivative with 2,3-diphenyl substituents demonstrated high percentage inhibition against both MCF-7 (97.5%) and HepG2 (94.6%) cancer cell lines at a concentration of 25 μmol. researchgate.net These findings underscore the potential of the this compound scaffold as a basis for the development of new anticancer therapies.
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Percentage Inhibition (%) | Concentration (µmol) |
| 6-fluoro-4(3H)-quinazolone with 2-methyl and 3-phenyl substituents | MCF-7 | 3.42 | - | - |
| 6-fluoro-4(3H)-quinazolone with 2,3-diphenyl substituent | MCF-7 | - | 97.5 | 25 |
| 6-fluoro-4(3H)-quinazolone with 2,3-diphenyl substituent | HepG2 | - | 94.6 | 25 |
Anti-inflammatory and Analgesic Properties
Chronic inflammation and pain are debilitating conditions, and the search for safer and more effective treatments is ongoing. Quinazolinone derivatives have been recognized for their potential to modulate inflammatory pathways and alleviate pain.
Research into the broader class of quinazolinones has demonstrated their anti-inflammatory and analgesic activities in various preclinical models. For instance, studies on related quinazolinone structures have shown significant inhibition of carrageenan-induced paw edema in rats, a standard model for acute inflammation. Similarly, analgesic effects have been observed in acetic acid-induced writhing tests in mice, which is a model for peripheral analgesia.
While these findings are promising for the quinazolinone class as a whole, specific and detailed research focusing on this compound derivatives is necessary to confirm and quantify their anti-inflammatory and analgesic efficacy. The presence of the fluorine atom may influence the pharmacokinetic and pharmacodynamic properties of these compounds, potentially leading to enhanced activity. Future studies should aim to provide specific data on the percentage of edema inhibition and analgesic response for this particular chemical scaffold.
Antioxidant Capacity
The antioxidant potential of quinazolin-4(3H)-one derivatives is an area of active investigation. Generally, the antioxidant activity of this class of compounds is attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). Research has indicated that the presence and position of hydroxyl (-OH) or methoxy (-OCH3) groups on the 2-phenyl ring are critical for the antioxidant capacity of 2-substituted quinazolin-4(3H)-ones. nih.gov
For instance, studies on various 2-substituted quinazolin-4(3H)-ones have utilized methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays to evaluate their antioxidant potential. strath.ac.uk These studies have shown that derivatives with dihydroxy substitutions on the phenyl ring, particularly in the ortho or para positions, exhibit the most potent radical scavenging activity. nih.gov Furthermore, the introduction of a thioacetohydrazone fragment to link the quinazolin-4-one scaffold with polyphenolic compounds has been shown to enhance antiradical activity, especially in ortho-diphenolic derivatives. dntb.gov.ua
While these findings highlight the general antioxidant potential of the quinazolinone scaffold, specific research focusing solely on the antioxidant capacity of this compound and its direct derivatives is limited in the available scientific literature. The influence of the 6-fluoro substitution on the antioxidant properties of this specific scaffold remains an area for further investigation.
Neurodegenerative Disease Research (e.g., Anti-Alzheimer's Potential)
Quinazoline (B50416) derivatives have emerged as a promising class of compounds in the research and development of therapeutics for neurodegenerative disorders such as Alzheimer's disease. nih.gov Their mechanism of action is often multi-targeted, involving the modulation of key pathological pathways in the brain. nih.gov These pathways include the inhibition of β-amyloid peptide aggregation, tau protein phosphorylation, and the activity of enzymes like cholinesterases and monoamine oxidases. nih.gov
A significant area of research is the development of histone deacetylase (HDAC) inhibitors, as HDACs are implicated in the regulation of genes involved in learning and memory. Specifically, selective inhibition of HDAC6 is considered a potential therapeutic strategy for Alzheimer's disease. nih.gov In this context, novel quinazolin-4-one derivatives have been designed and synthesized as selective HDAC6 inhibitors. nih.gov
One notable example, while not a 2-phenyl derivative, is a fluorinated quinazolinone, (E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide, which was identified as a potent HDAC6 inhibitor with an IC50 value of 8 nM. nih.gov This finding underscores the potential of the fluorinated quinazolinone scaffold in the design of agents for neurodegenerative diseases. In vitro studies with such compounds have demonstrated the ability to induce neurite outgrowth and enhance synaptic activities in neuronal cells. nih.gov Furthermore, some potent HDAC6 inhibitors have been shown to decrease zinc-mediated β-amyloid aggregation. nih.gov
The therapeutic potential of quinazoline derivatives in Alzheimer's disease is a rapidly evolving field, with ongoing efforts to discover multi-target agents that can address the complex nature of the disease. researchgate.net
Other Pharmacological Activities (e.g., Anticonvulsant)
The quinazolin-4(3H)-one nucleus is a well-established pharmacophore for anticonvulsant activity. nih.gov The structural features of these compounds, including substitutions at the 2 and 3 positions, play a crucial role in their efficacy. ijmpr.in Research in this area has led to the synthesis and evaluation of numerous derivatives with promising anticonvulsant profiles. who.int
In the context of fluorinated derivatives, a study focused on novel 3-substituted-6-fluoro-2-methyl-quinazolin-4(3H)-one derivatives demonstrated significant anticonvulsant activity. who.int Although these compounds have a methyl group at the 2-position instead of a phenyl group, the findings are highly relevant to the potential of the 6-fluoro-quinazolin-4(3H)-one scaffold.
The anticonvulsant activity of these compounds was evaluated in vivo using the maximal electroshock (MES)-induced seizure model in mice. who.int The MES test is indicative of a compound's ability to prevent the spread of seizures. who.int Several of the synthesized 6-fluoro-2-methyl-quinazolin-4(3H)-one derivatives showed significant protection against MES-induced seizures, with some compounds providing up to 73% protection. who.int Importantly, these active compounds also exhibited a good safety margin with low neurotoxicity in the rotarod test. who.int
The table below summarizes the anticonvulsant activity of selected 3-substituted-6-fluoro-2-methyl-quinazolin-4(3H)-one derivatives in the MES test.
| Compound | Substitution at Position 3 | Anticonvulsant Activity (% Protection in MES test) | Neurotoxicity |
| 5 | 4-Chlorobenzyl | 69.5% | No toxicity observed |
| 6 | 4-Fluorobenzyl | 71.2% | No toxicity observed |
| 7 | 4-Iodobenzyl | 72.8% | 25% neurotoxicity after 4h |
| 8 | 3,5-Dichlorobenzyl | 73.1% | No toxicity observed |
These findings suggest that the 6-fluoro-quinazolin-4(3H)-one scaffold is a promising template for the development of novel anticonvulsant agents with favorable safety profiles. who.int
Emerging Trends and Future Research Directions for 6 Fluoro 2 Phenylquinazolin 4 3h One
Development of Novel and Green Synthetic Methodologies for Enhanced Efficiency and Sustainability
The synthesis of quinazolinone derivatives has traditionally involved methods that are often time-consuming and rely on harsh chemicals and solvents. researchgate.net The current trend emphasizes the adoption of green chemistry principles to develop more efficient, cost-effective, and environmentally benign synthetic routes.
Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times from hours to minutes and often improving product yields compared to conventional heating methods. frontiersin.orgresearchgate.net This technique has been successfully applied to various quinazolinone syntheses, including one-pot tandem reactions and iron-catalyzed cyclizations in water, a green solvent. researchgate.netrsc.org Another promising green technique is ultrasound-assisted synthesis, which uses ultrasonic waves to accelerate reactions under ambient temperature and pressure, often eliminating the need for metal catalysts. researchgate.netrsc.org Studies show that ultrasound irradiation can facilitate the condensation cyclization reaction to produce quinazolinones in as little as 15 minutes. rsc.org
Furthermore, the development of sustainable catalyst systems, such as magnetically recoverable palladium nanocatalysts, aligns with green chemistry goals. frontiersin.org These catalysts demonstrate high activity and can be easily separated from the reaction mixture and recycled multiple times without a significant loss of performance, enhancing both the economic and environmental sustainability of the process. frontiersin.org The use of bio-sourced solvents like pinane (B1207555) also represents a significant step towards more sustainable synthetic protocols. nih.gov
| Method | Key Features | Advantages | Reported Conditions/Examples | Reference |
|---|---|---|---|---|
| Microwave-Assisted Synthesis | Uses microwave irradiation to heat reactions. | Rapid reaction times (minutes vs. hours), increased yields, enhanced reaction rates. | Iron-catalyzed cyclization in water; Synthesis from 2-halobenzoic acids and amidines. | frontiersin.orgresearchgate.netrsc.org |
| Ultrasound-Assisted Synthesis | Employs ultrasonic waves (sonochemistry) to induce chemical reactions. | Fast (reactions in ~15 min), operates at ambient temperature, often catalyst-free, high yields. | Condensation cyclization of o-aminobenzamides and aldehydes. | researchgate.netrsc.orgtandfonline.com |
| Sustainable Catalysis | Utilizes recoverable and reusable catalysts, such as magnetic nanocatalysts. | High atom economy, easy catalyst recovery and reuse (>89% activity after 5 cycles), mild reaction conditions. | Multicomponent reaction using a magnetic palladium catalyst in a PEG/water solvent system. | frontiersin.org |
| Bio-Sourced Solvents | Replaces traditional volatile organic solvents with renewable alternatives. | Reduced environmental impact, solvent can be renewable and recyclable. | Microwave-assisted synthesis using pinane as a solvent. | nih.gov |
Integration of Advanced Computational Techniques for Rational Design and Lead Optimization
The integration of computational chemistry is revolutionizing drug discovery by enabling the rational design and optimization of new drug candidates. For the 6-Fluoro-2-phenylquinazolin-4(3H)-one scaffold, techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are indispensable.
3D-QSAR studies, using methods like Comparative Molecular Field Analysis (CoMFA), help to build predictive models that correlate the structural features of quinazolinone derivatives with their biological activity. nih.govrsc.orgfrontiersin.org These models generate three-dimensional contour maps that highlight which regions of the molecule can be modified to enhance potency. For example, QSAR studies on quinazolinone derivatives targeting thymidylate synthase and EGFR have provided clear guidelines for structural optimization. nih.govfrontiersin.org Such analyses allow researchers to prioritize the synthesis of compounds with the highest predicted activity, saving time and resources.
Molecular docking simulations provide insights into the binding interactions between a ligand and its protein target at the atomic level. nih.govmdpi.comnih.gov By docking derivatives of this compound into the active sites of various enzymes (e.g., kinases, dihydrofolate reductase), scientists can predict binding affinities and orientations. nih.govnih.gov This information is crucial for designing modifications that improve target specificity and binding strength, thereby optimizing the compound as a potential drug lead. These computational approaches have been instrumental in designing novel quinazolinone derivatives as inhibitors of targets like histone deacetylase 6 (HDAC6) and fibroblast growth factor receptor 4 (FGFR4). nih.govfrontiersin.org
| Technique | Biological Target | Key Findings/Application | Reference |
|---|---|---|---|
| 3D-QSAR (CoMFA) | Thymidylate Synthase (TS) | Developed a robust QSAR model providing guidelines for structural optimization of antifolate agents. | nih.gov |
| Molecular Docking | Tubulin (Colchicine Site) | Predicted binding modes, showing hydrophobic interactions between the quinazoline (B50416) scaffold and key amino acid residues. | nih.gov |
| 3D-QSAR & Docking | Epidermal Growth Factor Receptor (EGFR) | Generated a predictive 3D-QSAR model and used virtual screening to identify novel EGFR inhibitors. | frontiersin.org |
| QSAR & Virtual Screening | Histone Deacetylase 6 (HDAC6) | Developed a consensus QSAR model to screen and identify new, potent HDAC6 inhibitors. | nih.gov |
| Molecular Docking | VEGFR-2 (Allosteric Site) | Confirmed the binding of newly designed 2-phenylquinazolin-4(3H)-one derivatives to the allosteric site of VEGFR-2. | nih.gov |
Discovery of New Biological Targets and Multi-Target Directed Ligands
A significant trend in modern pharmacology is the move away from the "one-molecule, one-target" paradigm towards the development of multi-target directed ligands (MTDLs). These are single molecules designed to interact with multiple biological targets simultaneously, which can be particularly effective for treating complex multifactorial diseases like cancer. The quinazoline scaffold is well-suited for the design of such agents.
Research has shown that quinazoline derivatives can be designed as potent inhibitors of multiple receptor tyrosine kinases (RTKs) involved in cancer progression and angiogenesis, such as EGFR, VEGFR-2, and PDGFR-β, in addition to targeting cytotoxic pathways like tubulin polymerization. nih.gov This multi-pronged attack can lead to enhanced antitumor efficacy and potentially overcome drug resistance mechanisms. nih.gov More recently, novel 3-phenylquinazolin-2,4(1H,3H)-diones have been designed as dual inhibitors of VEGFR-2 and c-Met tyrosine kinases. nih.gov
Beyond established cancer targets, research is uncovering entirely new applications for quinazolinone-based compounds. For instance, derivatives have been identified as potent and selective inhibitors of HDAC6, a target implicated in neurodegenerative conditions like Alzheimer's disease. nih.gov In the field of infectious diseases, the SARS-CoV-2 main protease (Mpro) has been validated as a target for quinazolin-4-one based non-covalent inhibitors, opening a new avenue for the development of antiviral drugs. nih.gov
| Target(s) | Therapeutic Area | Rationale/Significance | Reference |
|---|---|---|---|
| EGFR, VEGFR-2, PDGFR-β, Tubulin | Oncology | Multi-target approach combining antiangiogenic and cytotoxic effects for enhanced antitumor activity. | nih.gov |
| VEGFR-2 and c-Met | Oncology | Dual inhibition of key kinases involved in tumor growth, proliferation, and metastasis. | nih.gov |
| Histone Deacetylase 6 (HDAC6) | Neurodegenerative Disease (e.g., Alzheimer's) | Selective inhibition of HDAC6 can improve learning and memory by increasing α-tubulin acetylation without broad toxicity. | nih.gov |
| SARS-CoV-2 Main Protease (Mpro) | Antiviral (COVID-19) | Inhibition of a key viral enzyme essential for replication, offering a non-covalent mechanism for antiviral therapy. | nih.gov |
| Dipeptidyl Peptidase-4 (DPP-4) | Anti-diabetic | Inhibition of DPP-4 enzyme to regulate glucose metabolism. | nih.gov |
Exploration of this compound Derivatives in Uncharted Therapeutic Areas
While the quinazolinone core is heavily researched for its anticancer properties, emerging studies are revealing its potential across a much broader therapeutic landscape. wisdomlib.orgresearchgate.net The unique structural and electronic properties of this compound make it and its derivatives promising candidates for exploration in these less-charted territories.
One such area is neuropharmacology, where quinazolinone derivatives have shown potential as anticonvulsant agents for the treatment of epilepsy. wisdomlib.org In the realm of metabolic diseases, certain derivatives have been investigated for their ability to inhibit alpha-glucosidase, suggesting a potential role in managing diabetes. wisdomlib.org
The field of infectious diseases represents another significant growth area. Quinazolinone derivatives have demonstrated broad-spectrum antimicrobial and antifungal activities. nih.govrsc.org More specifically, recent research has highlighted their potential as antiviral agents. Studies have identified 2-Methylquinazolin-4(3H)-one as having significant activity against the influenza A virus, reducing acute lung injury in animal models. nih.govmdpi.com Other derivatives have shown specific activity against a range of viruses, including Herpes Simplex Virus (HSV-1), vaccinia virus, and Coxsackie virus B4. internationalscholarsjournals.com The discovery of quinazolinone-based inhibitors for the SARS-CoV-2 Mpro further underscores the vast potential of this scaffold in developing novel antiviral therapies. nih.gov These findings encourage further investigation into how the 6-fluoro-2-phenyl substitution pattern can be leveraged to create potent and selective agents for these diverse medical needs.
| Therapeutic Area | Specific Application/Disease | Observed Biological Activity | Reference |
|---|---|---|---|
| Antiviral | Influenza A Virus | Inhibition of viral replication, reduction of acute lung injury, and modulation of inflammatory cytokines. | nih.govmdpi.com |
| Antiviral | COVID-19 (SARS-CoV-2) | Non-covalent inhibition of the main protease (Mpro), a key enzyme for viral replication. | nih.gov |
| Antiviral | Herpes Simplex Virus (HSV-1), Vaccinia virus | Specific antiviral activity against various DNA and RNA viruses in cell-based assays. | internationalscholarsjournals.com |
| Neurodegenerative | Alzheimer's Disease | Selective inhibition of HDAC6, leading to increased α-tubulin acetylation and improved cognitive function in mouse models. | nih.gov |
| Metabolic | Diabetes | Inhibition of alpha-glucosidase, an enzyme involved in glucose metabolism. | wisdomlib.org |
| Anti-inflammatory | General Inflammation | Exertion of anti-inflammatory actions, suggesting potential for treating conditions like arthritis. | wisdomlib.org |
Q & A
Q. What are the optimized synthetic routes for 6-fluoro-2-phenylquinazolin-4(3H)-one and its derivatives?
Methodological Answer: The synthesis of fluorinated quinazolinones typically involves cyclization reactions using trifluoroacetic acid (TFA) as a fluorination agent or nitration followed by reduction. For example, nitration of 7-fluoroquinazolin-4(3H)-one with fuming HNO₃ in concentrated H₂SO₄ at 373 K yields nitro-substituted derivatives (e.g., 7-fluoro-6-nitroquinazolin-4(3H)-one) . One-pot synthesis strategies using TFA as a CF₃ source have also been reported for structurally analogous compounds, achieving yields up to 88% under optimized conditions (e.g., 4-chloro-2-(trifluoromethyl)quinazoline) . Key steps include:
- Reagent optimization : Use of POCl₃ for chlorination .
- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) .
Table 1 : Representative Yields from Synthesis Studies
| Compound | Yield | Key Reagents | Reference |
|---|---|---|---|
| 4-Chloro-2-(trifluoromethyl)quinazoline | 88% | POCl₃, DMF | |
| 7-Fluoro-6-nitroquinazolin-4(3H)-one | ~50% | HNO₃, H₂SO₄ |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing fluorinated quinazolinones?
Methodological Answer:
- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorine substitution patterns .
- X-ray Crystallography : Used to resolve ambiguities in regiochemistry (e.g., nitration at C6 in 7-fluoro-6-nitroquinazolin-4(3H)-one) .
- HPLC-MS : Validates purity (>95%) and molecular weight .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive fluorinated quinazolinones?
Methodological Answer:
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at C6/C7 to enhance electrophilic reactivity. For example, 6,7-dimethoxyquinazolin-4(3H)-one derivatives with amino acid residues showed anticholinesterase activity (IC₅₀: 1–10 µM) in Alzheimer’s models .
- Bioactivity Testing : Use Ellman’s assay for acetylcholinesterase inhibition and Congo red binding for amyloid aggregation studies .
Q. How should researchers address contradictory data in fluorinated quinazolinone studies (e.g., variable bioactivity across analogs)?
Methodological Answer:
- Replication : Confirm results using orthogonal assays (e.g., microbial inhibition vs. enzymatic activity) .
- Analytical Validation : Cross-check purity via DSC (differential scanning calorimetry) to rule out polymorphic interference .
- Statistical Rigor : Apply ANOVA to assess significance of antioxidant activity differences (e.g., P<0.5 for 6-(4-fluorophenyl)-3-methyl-2-phenylquinazolin-4(3H)-one) .
Q. What strategies improve crystallization of fluorinated quinazolinones for structural analysis?
Methodological Answer:
- Solvent Selection : Recrystallize from acetic acid or DMSO/water mixtures to enhance crystal lattice stability .
- Temperature Gradients : Slow cooling (0.5°C/min) from saturated solutions reduces defects .
Q. How can fluorinated quinazolinones be evaluated for dual pharmacological activity (e.g., antibacterial and kinase inhibition)?
Methodological Answer:
- Dual Assay Design :
- Antibacterial : Broth microdilution (MIC determination) against Gram-positive pathogens (e.g., S. aureus) .
- Kinase Inhibition : Fluorescence polarization assays using recombinant kinases (e.g., EGFR) .
- Mechanistic Studies : Molecular docking to predict binding interactions with kinase ATP pockets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
